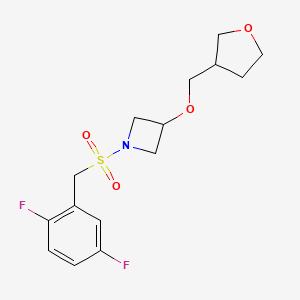

1-((2,5-Difluorobenzyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

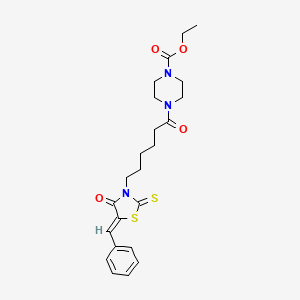

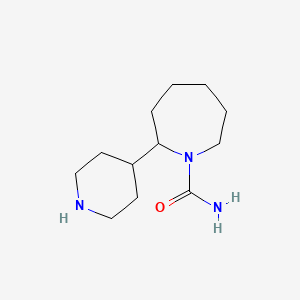

1-((2,5-Difluorobenzyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine, also known as DTMA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development. DTMA is a heterocyclic compound that belongs to the azetidine family and has a unique chemical structure that makes it an attractive target for drug synthesis.

Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Cascade Synthesis

A study by Pertschi et al. (2017) explored the gold-catalyzed rearrangement of N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives to synthesize 2,5-disubstituted pyrroles, demonstrating the utility of related azetidine compounds in complex organic synthesis processes. This research highlights the synthetic versatility of azetidine derivatives in accessing valuable pyrrole scaffolds through cascade reactions (Pertschi et al., 2017).

Synthesis and Biological Activity

Another area of application involves the synthesis of [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, as reported by Woulfe and Miller (1985). These compounds, derived from azetidine and possessing sulfonamide functionalities, were evaluated for their antimicrobial activities, specifically against Gram-negative bacteria, indicating their potential in antibiotic development (Woulfe & Miller, 1985).

Chiral Tetrasubstituted Azetidines

Marichev et al. (2019) focused on the synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed [3+1]-cycloaddition, revealing the potential of azetidine derivatives in enantioselective synthesis and their application in producing compounds with multiple chiral centers (Marichev et al., 2019).

Electroluminescent Device Hosts

Diphenylsulfone derivatives, including those with azetidine-based substituents, have been studied by Bezvikonnyi et al. (2020) for their application in electroluminescent devices. These compounds demonstrate promising properties as hosts for light-emitting materials, indicating the relevance of sulfone and azetidine derivatives in advanced material science (Bezvikonnyi et al., 2020).

Antiviral and Anticancer Activity

Kornii et al. (2021) synthesized 4-iminohydantoin sulfamide derivatives, showcasing their antiviral and anticancer activities. This study signifies the potential therapeutic applications of sulfamide derivatives, highlighting the broader pharmacological relevance of azetidine-based compounds in developing new treatments (Kornii et al., 2021).

Propiedades

IUPAC Name |

1-[(2,5-difluorophenyl)methylsulfonyl]-3-(oxolan-3-ylmethoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4S/c16-13-1-2-15(17)12(5-13)10-23(19,20)18-6-14(7-18)22-9-11-3-4-21-8-11/h1-2,5,11,14H,3-4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCHPYBLPFXZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613578.png)

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)

![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)

![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)